molecular formula C16H17BrO3S B6582619 5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate CAS No. 858848-30-3

5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate

Cat. No.: B6582619
CAS No.: 858848-30-3
M. Wt: 369.3 g/mol
InChI Key: ZPSFOSWMUGLISF-UHFFFAOYSA-N
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Description

5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate is an organic compound with the molecular formula C16H17BrO3S and a molecular weight of 369.2734 . This compound is characterized by the presence of a bromobenzene sulfonate group attached to a methylated isopropylphenyl moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate typically involves the reaction of 5-methyl-2-(propan-2-yl)phenol with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or further to a thiol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl sulfonates.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction Reactions: Products include sulfonic acids and thiols.

Scientific Research Applications

5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It can be used in the development of probes for biological imaging and in the study of enzyme-substrate interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate involves its interaction with various molecular targets. The bromobenzene sulfonate group can act as an electrophile, reacting with nucleophiles in biological systems. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    5-methyl-2-(propan-2-yl)phenol: A precursor in the synthesis of the target compound.

    4-bromobenzenesulfonyl chloride: Another precursor used in the synthesis.

    5-methyl-2-(propan-2-yl)phenyl 4-chlorobenzene-1-sulfonate: A similar compound with a chlorine atom instead of bromine.

Uniqueness

5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate is unique due to the presence of both a bromine atom and a sulfonate group, which confer specific reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3S/c1-11(2)15-9-4-12(3)10-16(15)20-21(18,19)14-7-5-13(17)6-8-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSFOSWMUGLISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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